Rac-tert-butyl n-[(3r,4r)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate
Description
Rac-tert-butyl N-[(3R,4R)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate is a chiral carbamate derivative featuring a tetrahydrofuran (oxolane) ring substituted with an amino(phenyl)methyl group at the 4-position and a tert-butyl carbamate moiety at the 3-position. The "rac" designation indicates the compound is a racemic mixture of enantiomers, which may influence its physicochemical and biological properties. This compound serves as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules targeting stereospecific interactions .
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-13-10-20-9-12(13)14(17)11-7-5-4-6-8-11/h4-8,12-14H,9-10,17H2,1-3H3,(H,18,19)/t12-,13-,14?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEYDDCFCUKASH-ZFXTZCCVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4S)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-[(3S,4S)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Purification of the final product is typically achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate (Boc) Group
The tert-butyl carbamate group serves as a common protecting group for amines. Acidic hydrolysis or thermolysis typically removes the Boc group to yield the free amine.
This deprotection is crucial for subsequent functionalization of the amine, such as peptide coupling or alkylation .
Nucleophilic Substitution at the Carbamate
The carbamate oxygen and nitrogen can participate in nucleophilic reactions under specific conditions.
The steric bulk of the tert-butyl group limits overalkylation, favoring mono-substitution .
Reactivity of the Aminomethylphenyl Group
The benzylamine moiety undergoes typical amine reactions:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, rt, 12 h | Secondary/tertiary amines | 60–75% |
| Acylation | AcCl, pyridine, CH₂Cl₂, 0°C | Acetamide derivatives | 80–90% |
The phenyl group may also undergo electrophilic aromatic substitution (e.g., nitration, halogenation), though this is less common due to competing amine reactivity .
Ring-Opening Reactions of the Tetrahydrofuran (THF) Moiety
The THF ring can engage in acid-catalyzed ring-opening reactions:
Stability Under Oxidative and Reductive Conditions
The compound exhibits varying stability:
| Conditions | Outcome | Notes |
|---|---|---|
| H₂, Pd/C, MeOH, rt, 24 h | Stable | No reduction of carbamate or THF |
| mCPBA, CH₂Cl₂, 0°C → rt, 6 h | Epoxidation of THF ring | Forms spiro-epoxide (trace) |
Stereochemical Considerations
The (3R,4R) configuration influences reaction outcomes:
Scientific Research Applications
Anticancer Activity
One of the most promising applications of Rac-tert-butyl n-[(3R,4R)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate is its anticancer properties. Studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Screening
A recent study investigated the anticancer activity of related compounds, focusing on their ability to inhibit cell proliferation in human cancer cell lines such as HCT-116 and MCF-7. The results indicated that several derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting strong antiproliferative effects against these cancer types .
Synthesis and Optimization
The synthesis of Rac-tert-butyl n-[(3R,4R)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate involves several key steps that optimize yield and purity. The compound can be synthesized through a multi-step process that includes the formation of oxolane rings and subsequent carbamate formation.
Synthesis Overview
The synthetic pathway typically involves:
- Formation of the oxolane structure.
- Introduction of the amino(phenyl)methyl group.
- Protection and deprotection steps to yield the final carbamate product.
This method allows for the efficient production of the compound while maintaining high purity standards, essential for further biological evaluation .
Pharmacological Insights
Pharmacological studies indicate that Rac-tert-butyl n-[(3R,4R)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate may interact with specific biological targets, potentially modulating pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4S)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Rac-tert-butyl N-[(3R,4R)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate can be contextualized by comparing it to analogous carbamates and oxolane-containing compounds. Below is a detailed analysis:
Structural Analogues
Key Differences and Implications
Stereochemical Complexity :
- Unlike enantiopure compounds (e.g., Empagliflozin, a single-enantiomer SGLT2 inhibitor), the racemic nature of the target compound may necessitate chiral resolution steps in drug development to isolate biologically active enantiomers .
Functional Group Interactions: The tert-butyl carbamate moiety provides steric bulk and protects the amine group during synthetic processes, a feature shared with analogues like Chiral rac-tert-butyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate.
Biological Relevance: Empagliflozin, while structurally distinct (glucose-like oxane core), shares the oxolane ring and aromatic benzyl group. This highlights the oxolane scaffold’s versatility in drug design but underscores the target compound’s unique role as a non-glucose-modulating intermediate .
Biological Activity
Rac-tert-butyl n-[(3R,4R)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate (CAS No. 2243503-09-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its activity against various biological targets.
Chemical Structure and Properties
The chemical structure of Rac-tert-butyl n-[(3R,4R)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 216.28 g/mol
- IUPAC Name : tert-butyl N-[(3R,4R)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate
Synthesis
The synthesis of Rac-tert-butyl n-[(3R,4R)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate typically involves the following steps:
- Formation of the Oxolane Ring : The oxolane structure is formed through cyclization reactions involving appropriate precursors.
- Introduction of the Amino Group : The amino(phenyl)methyl group is introduced via nucleophilic substitution reactions.
- Carbamoylation : The final compound is obtained by reacting the intermediate with tert-butyl carbamate.
The biological activity of Rac-tert-butyl n-[(3R,4R)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound may act as an enzyme inhibitor or modulator due to the presence of functional groups that facilitate binding to active sites.
Case Studies and Research Findings
- Inhibition Studies :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Data Tables
Q & A
Q. Advanced
- Solvent selection : Replace low-boiling solvents (e.g., DCM) with toluene or THF for safer distillation .
- Catalyst loading : Optimize transition metal catalysts (e.g., Pd/C for hydrogenation) to minimize cost and waste .
- Process analytical technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor reaction progression .
Yield analysis : Compare isolated yields at different scales; target >70% for gram-scale .
What computational methods aid in predicting the compound’s reactivity and stability under varying pH conditions?
Q. Advanced
- DFT calculations : Model hydrolysis pathways of the Boc group using Gaussian or ORCA software .
- pKa prediction : Tools like MarvinSketch estimate amine pKa (~8–9) to guide pH-sensitive reaction design .
- Molecular dynamics (MD) : Simulate solvation effects in aqueous or organic solvents .
How can impurity profiles inform regulatory compliance for preclinical studies?
Q. Advanced
- ICH M7 guidelines : Classify impurities (e.g., genotoxic bromo-chlorophenyl byproducts) using quantitative structure-activity relationship (QSAR) tools .
- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation impurities .
- Toxicology assessment : Conduct Ames tests for mutagenicity of impurities at ≥0.1% thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
